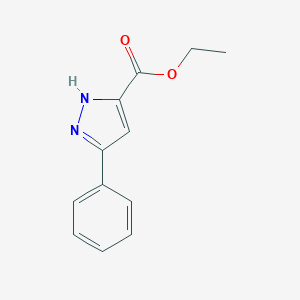

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Mechanism of Action

Target of Action

Pyrazole derivatives, in general, have been found to exhibit a wide range of biological properties .

Mode of Action

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction involves the addition of oxiranes to the pyrazole ring at both nitrogen atoms, followed by intramolecular cyclization .

Biochemical Pathways

The compound’s interaction with oxiranes suggests it may influence pathways involving these highly reactive organic compounds .

Result of Action

The products of its reaction with oxiranes displayed inhibitory effects on the growth of a549 lung cancer cell line .

Action Environment

The optimal conditions for its reaction with oxiranes included heating of equimolar amounts of the reactants at 150°c without a solvent under intermittent stirring for 4 hours .

Biochemical Analysis

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the nature of their interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

Pyrazoles can exhibit a change in structure due to tautomerism, which translates into changes in properties . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the ester group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate

- 3,5-Diphenyl-1H-pyrazole

Comparison: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and synthetic accessibility. The presence of the ethyl ester group distinguishes it from other pyrazole derivatives, providing unique opportunities for further functionalization and application .

Properties

CAS No. |

13599-12-7 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 5-phenylpyrazolidine-3-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |

InChI Key |

AIJNBYVUKGOZOF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CC(NN1)C2=CC=CC=C2 |

| 5932-30-9 | |

solubility |

10.7 [ug/mL] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in the synthesis of 1,3,4-oxadiazole derivatives?

A: this compound serves as a crucial starting material in synthesizing 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This synthetic route highlights the versatility of this compound as a building block for generating structurally diverse compounds with potential biological activities.

Q2: How is the structure of compounds derived from this compound confirmed?

A: Single crystal X-ray diffraction analysis has been employed to confirm the configurations of key intermediates in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This technique provides detailed structural information, allowing researchers to confirm the successful synthesis of the desired compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)